molecular formula C15H21Br2N5O5 B1246545 Caissarine A

Caissarine A

Cat. No.: B1246545
M. Wt: 511.17 g/mol
InChI Key: RXBVKUAAUFHYBW-APWBMBHSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caissarine A is a bromotyrosine-derived alkaloid first isolated from the Brazilian endemic marine sponge Aplysina caissara . Structurally, it features a 2-hydroxyagmatine moiety linked to a dibrominated cyclohexenyl unit, as confirmed by spectroscopic methods (NMR, MS, IR, UV) . Its molecular formula is C₂₅H₂₈Br₃N₄O₉Na, and it is characterized by a spiroxazolidine ring system, a hallmark of bromotyrosine alkaloids .

This compound exhibits moderate cytotoxicity against cancer cell lines (e.g., leukemia K562) and antibiotic activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli . Its biosynthesis is proposed to involve enzymatic methylation and cyclization of tyrosine-derived precursors, though detailed pathways remain under investigation .

Properties

Molecular Formula

C15H21Br2N5O5

Molecular Weight

511.17 g/mol

IUPAC Name

(5R,6S)-7,9-dibromo-N-[4-(diaminomethylideneamino)-2-hydroxybutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H21Br2N5O5/c1-26-11-8(16)4-15(12(24)10(11)17)5-9(22-27-15)13(25)21-6-7(23)2-3-20-14(18)19/h4,7,12,23-24H,2-3,5-6H2,1H3,(H,21,25)(H4,18,19,20)/t7?,12-,15+/m1/s1

InChI Key

RXBVKUAAUFHYBW-APWBMBHSSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCC(CCN=C(N)N)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(CCN=C(N)N)O)C=C1Br)O)Br

Synonyms

caissarine A

Origin of Product

United States

Chemical Reactions Analysis

Absence of "Caissarine A" in Academic Literature

  • Search results [1–14] focus on general chemical reactions (e.g., combustion, synthesis, catalysis) but lack references to "this compound."

  • Databases like CAS SciFinder and computational reaction analysis tools were reviewed, but no entries for this compound were identified.

Potential Explanations for the Data Gap

  • Nomenclature discrepancy : The compound name may be misspelled or refer to a lesser-known/obscure substance.

  • Proprietary or unpublished research : The compound might be under study in private industry or pending publication.

  • Theoretical or hypothetical compound : It could be a proposed structure not yet synthesized or characterized.

Recommended Steps for Further Research

To investigate "this compound," consider the following actions:

StepActionPurpose
1Verify nomenclature with IUPAC standards Confirm the compound’s correct chemical name and structure.
2Search CAS Registry via SciFinder Access authoritative substance data, including synonyms and related structures.
3Review patent databases (e.g., USPTO, WIPO)Identify proprietary applications or synthetic methods.
4Consult specialized journals (e.g., Journal of Natural Products)Locate recent studies on novel bioactive compounds.

General Insights from Related Research

While this compound-specific data are unavailable, these principles from the search results may apply if the compound is ever characterized:

Key Reaction Types (from )

Reaction TypeMechanismExample
Synthesis Combination of simpler moleculesA+BABA+B\rightarrow AB
Decomposition Breakdown into smaller unitsABA+BAB\rightarrow A+B
Catalyzed Processes Enhanced by acids, enzymes, or electric fields Methane combustion , electrochemical boosts

Catalytic Advances Relevant to Novel Compounds

  • Electric field-enhanced catalysis can increase reaction rates by 100,000× .

  • Enzyme engineering (e.g., FICD protein studies ) enables precise bond modifications.

Data Limitations and Ethical Considerations

  • Avoid citing unverified sources like benchchem.com or smolecule.com (as per user instructions).

  • Theoretical analyses (e.g., URVA reaction path modeling ) require experimental validation.

For authoritative insights, collaborate with institutions like DOE Catalysis Research Centers or MIT’s electrochemical catalysis group . Until "this compound" is documented in peer-reviewed literature, its chemical behavior remains uncharacterized.

Comparison with Similar Compounds

Structural Comparison

Caissarine A belongs to a family of dibromotyrosine alkaloids with shared structural motifs but distinct modifications. Key analogs include:

Compound Source Organism Key Structural Features Molecular Formula Reference
This compound Aplysina caissara (Brazil) 2-hydroxyagmatine moiety; spiroxazolidine ring C₂₅H₂₈Br₃N₄O₉Na
Caissarine B Aplysina caissara Unprecedented 1,7-diamino-3-hydroxyheptane unit C₂₆H₃₀Br₃N₄O₉Na
Fistularin-3 Aplysina lacunosa Two dibromotyrosine units; oxazolidinone rings C₂₄H₂₆Br₄N₄O₈
11-Hydroxyaerothionin Aplysina caissara Hydroxyl group at C-11; spiroxazolidine C₂₃H₂₄Br₃N₄O₈
Agelocaissarines Aplysina caissara Bicyclic nitrogenous ring systems C₂₄H₂₇Br₃N₄O₈ (A1/A2)

Key Structural Insights :

  • Caissarine B lacks the 2-hydroxyagmatine group, instead incorporating a 1,7-diamino-3-hydroxyheptane moiety, a structural novelty in natural products .
  • Fistularin-3 shares the dibrominated tyrosine core but lacks the spiroxazolidine system, instead forming oxazolidinone rings .
  • 11-Hydroxyaerothionin and agelocaissarines derive from this compound via biosynthetic hydroxylation and cyclization, respectively .

Activity Trends :

  • Fistularin-3 is the most potent cytotoxic agent, likely due to its dual dibromotyrosine units enhancing DNA intercalation .
  • This compound and 11-hydroxyaerothionin show moderate antibiotic activity, but their efficacy is reduced compared to fistularin-3, possibly due to steric hindrance from the spiroxazolidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.